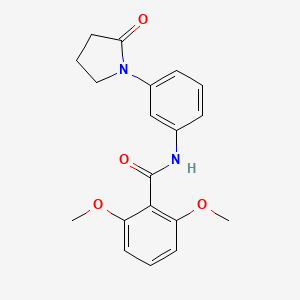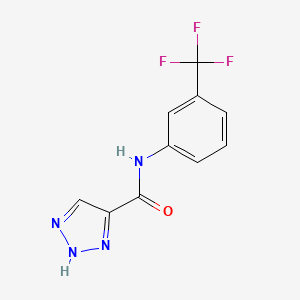
N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide, commonly referred to as TFP, is a chemical compound that has gained significant attention in the field of scientific research. TFP is a triazole-based compound that has been found to exhibit a wide range of biological and pharmacological activities. In
作用機序
The exact mechanism of action of TFP is not fully understood. However, it has been suggested that TFP exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, TFP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. TFP has also been found to inhibit the activity of histone deacetylases (HDACs), a class of proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
TFP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. TFP has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, TFP has been found to modulate the immune system by regulating the production of cytokines.
実験室実験の利点と制限
One of the major advantages of TFP is its versatility. It can be used in a wide range of experimental settings due to its ability to modulate various biological pathways. Additionally, TFP is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of TFP is its potential toxicity. While TFP has been found to be relatively safe in animal studies, its long-term effects on human health are not fully understood.
将来の方向性
There are several future directions for the study of TFP. One area of research is the development of TFP-based drugs for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of TFP. Additionally, further studies are needed to determine the long-term effects of TFP on human health. Finally, the development of new synthetic routes for TFP may lead to the discovery of new analogs with improved biological activities.
合成法
The synthesis of TFP involves the reaction of 3-(trifluoromethyl)benzylamine with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with sodium azide and copper (I) iodide to yield TFP. The synthesis of TFP is a relatively straightforward process that can be carried out in a laboratory setting.
科学的研究の応用
TFP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. TFP has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease. Additionally, TFP has been found to modulate the immune system and has been studied for its potential use in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)15-9(18)8-5-14-17-16-8/h1-5H,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSCEDOUUUPDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NNN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

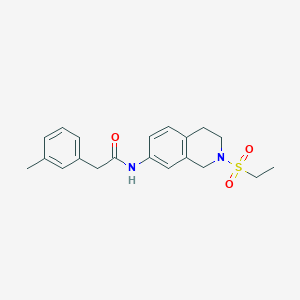

![4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B2855891.png)
![5-cyclohexyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2855892.png)
![N-(2-chlorobenzyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2855893.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2855894.png)
![N-methoxy-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2855895.png)
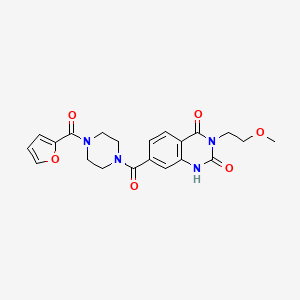
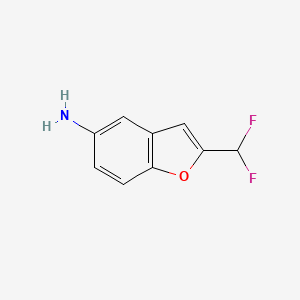
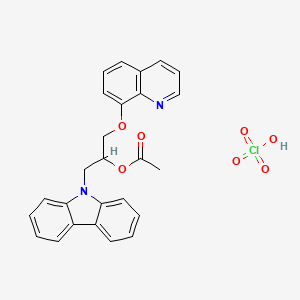

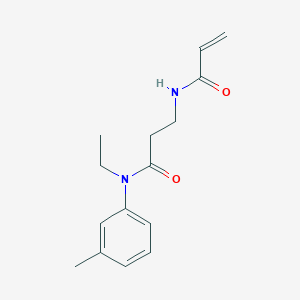
![2-(4-oxo-2-piperidin-1-ylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2855908.png)
